molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Número de catálogo B1436967
Número CAS: 2376990-30-4
Peso molecular: 498.9 g/mol
Clave InChI: CPJQBYYTYFGXKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate . It incorporates a cereblon ligand based on Thalidomide and a linker component commonly utilized in PROTAC technology .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a cereblon ligand derived from Thalidomide and a 2-unit PEG linker . It’s commonly used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 498.92 . The molecular formula is C21H27ClN4O8 .


Chemical Reactions Analysis

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .


Physical And Chemical Properties Analysis

This compound is a solid substance . It’s recommended to store it at -20°C .

Aplicaciones Científicas De Investigación

Mucosal Healing in Crohn's Disease

Thalidomide has demonstrated efficacy in treating refractory Crohn's disease (CD), especially in patients intolerant to anti-TNF-α therapies. Scribano et al. (2014) reported the effectiveness of thalidomide in achieving clinical remission and endoscopic healing of mucosal lesions in patients with moderate-to-severe CD who were not responsive to anti-TNF-α therapies (Scribano et al., 2014).

Overcoming Drug Resistance in Multiple Myeloma

Thalidomide and its analogs have shown clinical activity against multiple myeloma (MM) that is refractory to conventional therapy. Hideshima et al. (2000) outlined the mechanisms of anti-tumor activity of Thal and its potent analogs, highlighting their role in inducing apoptosis or G1 growth arrest in MM cell lines and patient MM cells resistant to standard treatments (Hideshima et al., 2000).

Immunomodulatory Effects

Thalidomide's immunomodulatory effects have been exploited in treating a range of autoimmune disorders and inflammatory pathologies. Millrine and Kishimoto (2017) discussed the structural and experimental observations that have improved our understanding of IMiD therapy in immunological disorders, suggesting potential applications in systemic lupus erythmatosus (SLE) and inflammatory bowel disease (IBD) (Millrine & Kishimoto, 2017).

Anti-Angiogenic Properties

Thalidomide's ability to inhibit angiogenesis has been a focal point of research, particularly in the context of cancer therapy. Studies have demonstrated its potential in restricting tumor growth by impeding the formation of new blood vessels necessary for tumor development and metastasis. Zhu et al. (2003) synthesized and evaluated a series of thiothalidomides and analogues for their TNF-alpha inhibitory activity, revealing that specific analogues significantly inhibited TNF-alpha secretion compared to thalidomide, hinting at their utility in cancer treatment through anti-angiogenic effects (Zhu et al., 2003).

Exploring Molecular Targets

Research has also focused on identifying the primary molecular targets of thalidomide's teratogenic and therapeutic effects. Ito et al. (2010) demonstrated that thalidomide exerts teratogenic effects by binding to the protein cereblon, inhibiting its activity in limb development. This discovery not only shed light on the mechanism of thalidomide's action but also opened pathways for developing thalidomide derivatives without teratogenic activity (Ito et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is cereblon , an E3 ubiquitin ligase . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

this compound is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand based on Thalidomide and a linker used in PROTAC (Proteolysis Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By binding to cereblon, it can selectively target certain proteins for degradation, thereby influencing various downstream cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . This can lead to various downstream effects, depending on the specific proteins targeted. For instance, it can be used as an immunomodulator for the treatment of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s hydrochloride salt form generally has better water solubility and stability , which could potentially enhance its effectiveness in aqueous biological environments.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Direcciones Futuras

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is ready for conjugation to target proteins for PROTAC R&D . It’s a reagent grade compound used for research purposes .

Propiedades

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQBYYTYFGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 3
Reactant of Route 3
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 4
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 5
Reactant of Route 5
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Reactant of Route 6
Reactant of Route 6
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.